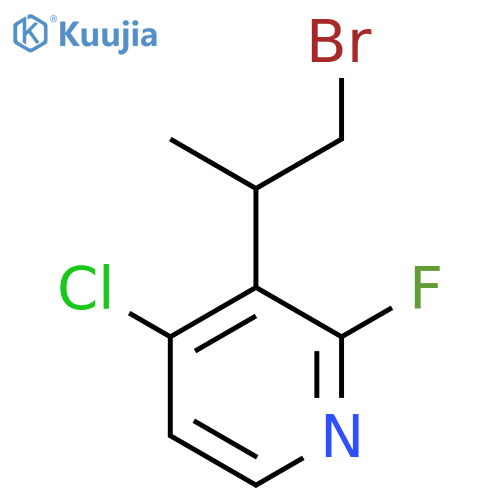Cas no 2229614-62-2 (3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine)

2229614-62-2 structure
商品名:3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine
- EN300-1924976
- 2229614-62-2
-
- インチ: 1S/C8H8BrClFN/c1-5(4-9)7-6(10)2-3-12-8(7)11/h2-3,5H,4H2,1H3
- InChIKey: GLDDAWNKTDEQLX-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C(=NC=CC=1Cl)F
計算された属性
- せいみつぶんしりょう: 250.95127g/mol
- どういたいしつりょう: 250.95127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1924976-2.5g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 2.5g |
$3585.0 | 2023-09-17 | ||
| Enamine | EN300-1924976-10.0g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 10g |
$7866.0 | 2023-05-31 | ||
| Enamine | EN300-1924976-0.1g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 0.1g |
$1610.0 | 2023-09-17 | ||
| Enamine | EN300-1924976-5g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 5g |
$5304.0 | 2023-09-17 | ||
| Enamine | EN300-1924976-10g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 10g |
$7866.0 | 2023-09-17 | ||
| Enamine | EN300-1924976-0.5g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 0.5g |
$1757.0 | 2023-09-17 | ||
| Enamine | EN300-1924976-1.0g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 1g |
$1829.0 | 2023-05-31 | ||
| Enamine | EN300-1924976-0.05g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 0.05g |
$1537.0 | 2023-09-17 | ||
| Enamine | EN300-1924976-1g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 1g |
$1829.0 | 2023-09-17 | ||
| Enamine | EN300-1924976-0.25g |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine |
2229614-62-2 | 0.25g |
$1683.0 | 2023-09-17 |
3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine 関連文献
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
2229614-62-2 (3-(1-bromopropan-2-yl)-4-chloro-2-fluoropyridine) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
